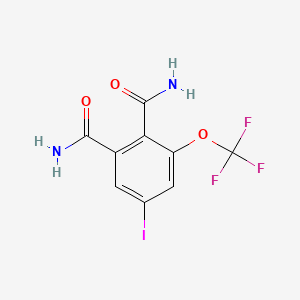
5-Iodo-3-(trifluoromethoxy)phthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3-(trifluoromethoxy)phthalamide is an organic compound characterized by the presence of iodine and trifluoromethoxy groups attached to a phthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-(trifluoromethoxy)phthalamide typically involves the introduction of iodine and trifluoromethoxy groups onto a phthalamide scaffold. One common method involves the reaction of phthalimide with iodine and trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-(trifluoromethoxy)phthalamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Iodo-3-(trifluoromethoxy)phthalamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It can be employed in the design of molecular probes for studying biological processes.
Agrochemicals: The compound’s stability and reactivity make it suitable for use in the synthesis of agrochemical agents.
Mechanism of Action
The mechanism by which 5-Iodo-3-(trifluoromethoxy)phthalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-5-(trifluoromethoxy)phenylmethanol: Similar in structure but with a hydroxyl group instead of an amide.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of one trifluoromethoxy group.
3-(Trifluoromethoxy)aniline: Similar trifluoromethoxy group but with an amine instead of an amide.
Uniqueness
5-Iodo-3-(trifluoromethoxy)phthalamide is unique due to the combination of its iodine and trifluoromethoxy substituents on a phthalamide core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H6F3IN2O3 |
|---|---|
Molecular Weight |
374.05 g/mol |
IUPAC Name |
5-iodo-3-(trifluoromethoxy)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C9H6F3IN2O3/c10-9(11,12)18-5-2-3(13)1-4(7(14)16)6(5)8(15)17/h1-2H,(H2,14,16)(H2,15,17) |
InChI Key |
RPEHNFRWMWAITR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)C(=O)N)OC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


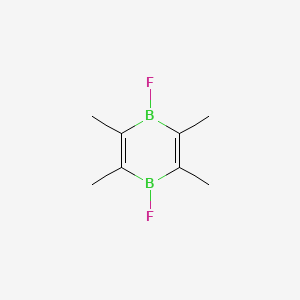
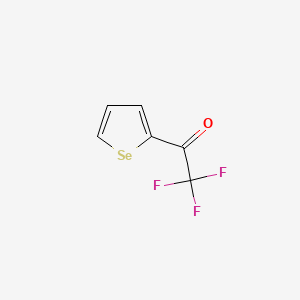
![N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide](/img/structure/B15292315.png)
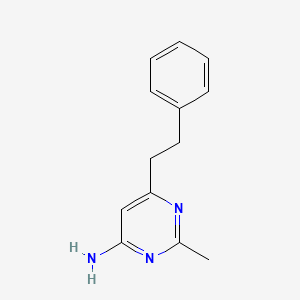


![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)
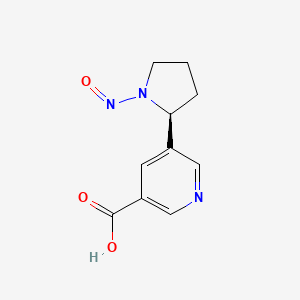
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
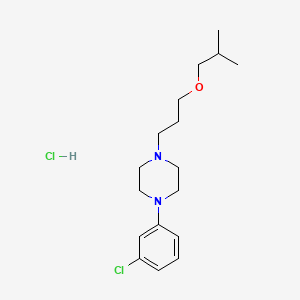
![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)
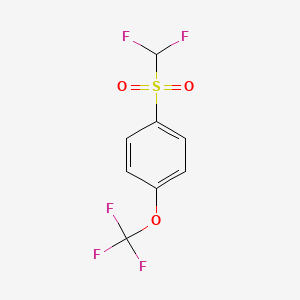
![N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)
